molecular formula C12H20Cl2N2 B8053950 4-(Piperidin-3-ylmethyl)aniline dihydrochloride

4-(Piperidin-3-ylmethyl)aniline dihydrochloride

Cat. No.: B8053950
M. Wt: 263.20 g/mol
InChI Key: YUZCIZMMYLLJNH-UHFFFAOYSA-N
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Description

4-(Piperidin-3-ylmethyl)aniline dihydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its molecular structure, which includes a piperidine ring attached to an aniline group, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-ylmethyl)aniline dihydrochloride typically involves the following steps:

  • Piperidine Derivative Synthesis: Piperidine derivatives can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

  • Attachment of Aniline Group: The aniline group can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate aniline derivative under controlled conditions.

  • Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the synthesized compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-3-ylmethyl)aniline dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidinone derivatives.

  • Reduction Products: Reduced piperidine derivatives.

  • Substitution Products: Substituted piperidine derivatives.

Scientific Research Applications

4-(Piperidin-3-ylmethyl)aniline dihydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and processes.

  • Medicine: It is utilized in the development of pharmaceuticals and therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Piperidin-3-ylmethyl)aniline dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Piperidin-3-ylmethyl)aniline dihydrochloride is similar to other piperidine derivatives, such as 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride and 4-Piperidin-3-ylmethyl-phenol hydrochloride. These compounds share structural similarities but differ in their functional groups and applications. The uniqueness of this compound lies in its specific combination of the piperidine ring and aniline group, which provides distinct chemical and biological properties.

List of Similar Compounds

  • 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride

  • 4-Piperidin-3-ylmethyl-phenol hydrochloride

  • Piperidine derivatives

Properties

IUPAC Name

4-(piperidin-3-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;;/h3-6,11,14H,1-2,7-9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZCIZMMYLLJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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